Comparative Curing Kinetics: TGPS Exhibits Superior Curing Rate and Conversion Efficiency Relative to DGEBA and Polyglycol Epoxies
In a direct head-to-head curing study using 4,4-diaminodiphenylmethane (DDM) as the curing agent, triglycidyloxy phenyl silane (TGPS, the core epoxy monomer analogue of the target compound) demonstrated a curing rate and conversion efficiency that exceeded both standard bisphenol A diglycidyl ether (Epon 828) and polyglycol diepoxide (DER 732). The observed order of curing rate and conversion efficiency was TGPS > Epon 828 > DER 732 [1]. This kinetic advantage is attributed to the phenyl-siloxane core structure which facilitates more efficient network formation during the crosslinking process.
| Evidence Dimension | Curing rate and conversion efficiency ranking |
|---|---|
| Target Compound Data | TGPS (fastest curing, highest conversion efficiency) |
| Comparator Or Baseline | Epon 828 (DGEBA); DER 732 (polyglycol diepoxide) |
| Quantified Difference | TGPS > Epon 828 > DER 732 (ordinal ranking; fastest to slowest curing and highest to lowest conversion) |
| Conditions | Cured with 4,4-diaminodiphenylmethane (DDM); DSC analysis |
Why This Matters
Faster curing with higher conversion efficiency reduces processing time and energy consumption while ensuring more complete crosslinking, directly translating to lower manufacturing costs and improved final material consistency.
- [1] Wang WJ, Perng LH, Hsiue GH, Chang FC. Characterization and properties of new silicone-containing epoxy resin. Polymer. 2000;41(16):6113-6122. View Source
